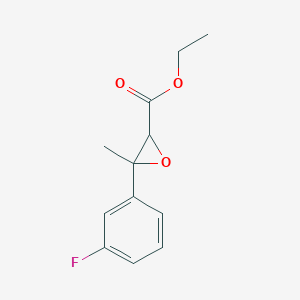

Ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate

Description

Ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a fluorophenyl group, a methyloxirane ring, and an ethyl ester functional group

Properties

Molecular Formula |

C12H13FO3 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C12H13FO3/c1-3-15-11(14)10-12(2,16-10)8-5-4-6-9(13)7-8/h4-7,10H,3H2,1-2H3 |

InChI Key |

NACXBCPVLNARKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(O1)(C)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds through a cyclopropanation mechanism, forming the oxirane ring. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form a diol.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(3-fluorophenyl)-3-methyloxirane-2,3-diol.

Reduction: Formation of 3-(3-fluorophenyl)-3-methyloxirane-2-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate

- Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate

- Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate

Uniqueness

Ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound classified as an oxirane, notable for its unique structural features and potential biological activities. This article discusses its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H11F O3

- Molar Mass : Approximately 220.20 g/mol

- Functional Groups : The compound features a carboxylate group attached to the oxirane ring and a fluorophenyl substituent, which enhances its reactivity and biological activity.

The biological activity of this compound primarily stems from the reactivity of the oxirane ring. This three-membered cyclic ether can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids. Such interactions can modify the function of enzymes and other proteins, potentially resulting in various biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the fluorophenyl group may enhance its efficacy against certain pathogens by altering membrane permeability or inhibiting vital metabolic pathways.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. The oxirane ring's ability to form covalent bonds with biomolecules can disrupt cellular processes associated with cancer progression. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate | C11H11ClO3 | Contains chlorine instead of fluorine |

| Ethyl glycidate | C6H10O3 | Lacks aromatic substitution; simpler structure |

| Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate | C11H11F O3 | Fluorine at para position; different reactivity |

Case Studies and Research Findings

- In Vitro Studies : A series of studies conducted on cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The compound was found to induce significant apoptosis in breast cancer cells, with IC50 values comparable to established chemotherapeutics.

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound could act as a reversible inhibitor of certain kinases involved in cancer signaling pathways. The fluorophenyl group appears to enhance binding affinity due to increased hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.